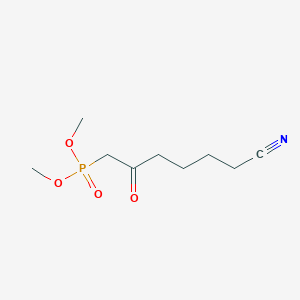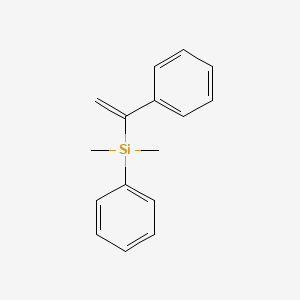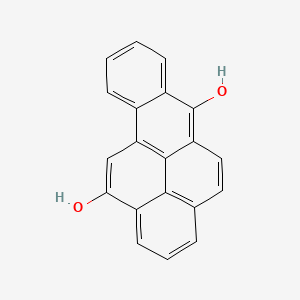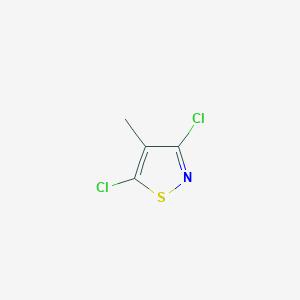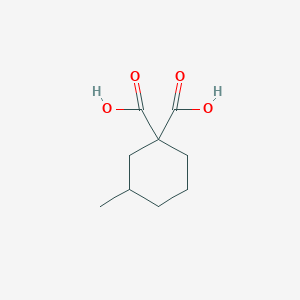
3-Methylcyclohexane-1,1-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcyclohexane-1,1-dicarboxylic acid is a dicarboxylic acid with the molecular formula C11H18O4. It is characterized by a cyclohexane ring substituted with a methyl group and two carboxylic acid groups at the 1,1-positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclohexane-1,1-dicarboxylic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide. The resulting intermediate undergoes further reactions to form the desired dicarboxylic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylcyclohexane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylcyclohexane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylcyclohexane-1,1-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The cyclohexane ring provides structural stability and influences the compound’s overall conformation .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,1-dicarboxylic acid: Similar structure but lacks the methyl group.
3-Methyl-1-cyclohexanecarboxylic acid: Contains only one carboxylic acid group.
1,1-Dimethylcyclohexane: Lacks carboxylic acid groups and has two methyl groups instead.
Uniqueness: 3-Methylcyclohexane-1,1-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the cyclohexane ring.
Eigenschaften
CAS-Nummer |
63615-22-5 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
3-methylcyclohexane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-6-3-2-4-9(5-6,7(10)11)8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
AIUHYEGVINULFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


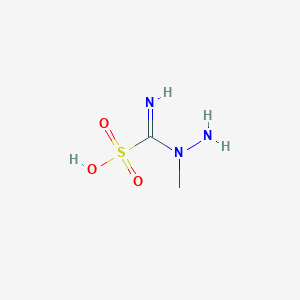
![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
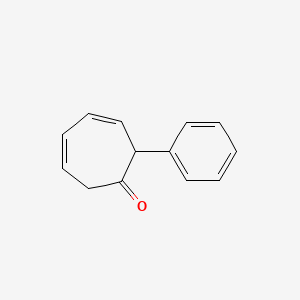
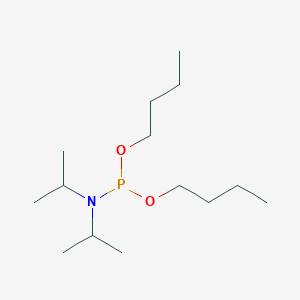

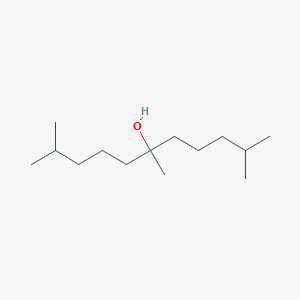
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)
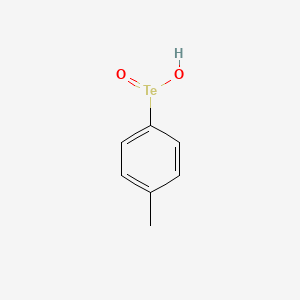
![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
